N,N,2-Trimethylpiperidin-4-amine dihydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of 215.16 g/mol. This compound is classified as a piperidine derivative, which is a category of cyclic amines that are commonly utilized in various chemical syntheses and biological applications. The dihydrochloride form indicates that the compound is stabilized by two hydrochloride ions, enhancing its solubility in water and making it suitable for various scientific applications.
The synthesis of N,N,2-Trimethylpiperidin-4-amine dihydrochloride generally involves the reaction of piperidine derivatives with methylating agents. Common methods include:
The reaction typically proceeds via nucleophilic attack by the nitrogen atom in piperidine on the electrophilic carbon of the methylating agent, leading to the formation of N,N,2-trimethylpiperidin-4-amine, which is subsequently converted to its dihydrochloride salt by treatment with hydrochloric acid.
The molecular structure of N,N,2-Trimethylpiperidin-4-amine dihydrochloride can be represented as follows:
InChI=1S/C8H18N2.2ClH/c1-7-6-8(10(2)3)4-5-9-7;;/h7-9H,4-6H2,1-3H3;2*1HThis indicates a cyclic structure with two nitrogen atoms in the ring, contributing to its basicity and reactivity. The presence of three methyl groups on the nitrogen atom significantly influences its chemical behavior and interactions.
N,N,2-Trimethylpiperidin-4-amine dihydrochloride can undergo various chemical reactions:
The specific products formed depend on the reagents and conditions used during these reactions.
The mechanism of action for N,N,2-Trimethylpiperidin-4-amine dihydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The compound can modulate various biochemical pathways through these interactions:
The exact pathways affected depend on the context of its application in research or therapeutic settings.
Studies indicate that this compound has favorable solubility characteristics for use in aqueous environments, making it suitable for biological assays and reactions .
N,N,2-Trimethylpiperidin-4-amine dihydrochloride has several scientific applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: